2-({2-[(4-Chlorobenzyl)sulfonyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine
CAS No.: 442153-53-9
Cat. No.: VC21492430
Molecular Formula: C15H17ClN2O2S2
Molecular Weight: 356.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 442153-53-9 |
|---|---|
| Molecular Formula | C15H17ClN2O2S2 |
| Molecular Weight | 356.9g/mol |
| IUPAC Name | 2-[2-[(4-chlorophenyl)methylsulfonyl]ethylsulfanyl]-4,6-dimethylpyrimidine |
| Standard InChI | InChI=1S/C15H17ClN2O2S2/c1-11-9-12(2)18-15(17-11)21-7-8-22(19,20)10-13-3-5-14(16)6-4-13/h3-6,9H,7-8,10H2,1-2H3 |
| Standard InChI Key | YPRHMKSKFPPYCD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)SCCS(=O)(=O)CC2=CC=C(C=C2)Cl)C |
| Canonical SMILES | CC1=CC(=NC(=N1)SCCS(=O)(=O)CC2=CC=C(C=C2)Cl)C |
Introduction
The chemical compound 2-({2-[(4-Chlorobenzyl)sulfonyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine is a pyrimidine derivative that incorporates functional groups such as sulfonyl, sulfanyl, and chlorobenzyl moieties. This structure suggests potential applications in medicinal chemistry due to its ability to interact with biological systems via hydrogen bonding, hydrophobic interactions, and electronic effects.
Synthesis Pathways
The synthesis of this compound may involve:
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Formation of the Pyrimidine Core:
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Starting with a precursor like 2-thio-4,6-dimethylpyrimidine.
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Functionalization at the 2-position with an ethylsulfanyl group.
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Attachment of the Chlorobenzyl Sulfonyl Group:
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Reaction of chlorobenzyl chloride with sodium sulfite to form chlorobenzyl sulfonate.
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Subsequent reaction with the ethylsulfanyl-pyrimidine intermediate.
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This multistep synthesis would require precise control of reaction conditions to ensure selectivity and yield.
Biological Relevance
Compounds with similar structures have been studied for their pharmacological activities:
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Antitumor Activity: Sulfonamide derivatives often exhibit cytotoxic effects against cancer cells by inhibiting enzymes or signaling pathways critical for tumor growth.
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Anti-inflammatory Potential: The sulfonamide group can inhibit enzymes like carbonic anhydrase or cyclooxygenase, reducing inflammation.
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Antimicrobial Effects: Pyrimidines are known for their role in DNA synthesis; derivatives can act as antimicrobial agents by interfering with nucleotide metabolism.
Potential Applications
Based on its structure, this compound could be explored for:
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Drug Development:
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As a lead compound for designing inhibitors targeting kinases or receptors involved in cancer or inflammatory diseases.
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Chemical Probes:
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For studying biological pathways involving sulfonamide-sensitive enzymes.
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Material Science:
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Due to its potential stability and electronic properties.
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Analytical Characterization
To confirm its structure and purity, the following techniques are essential:
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NMR Spectroscopy: For identifying proton and carbon environments in the molecule.
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Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
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X-ray Crystallography: For detailed structural elucidation and confirmation of stereochemistry.
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Infrared Spectroscopy (IR): To identify functional groups like sulfonyl (S=O) and sulfanyl (S-H).
Table 2: Expected Spectral Data
| Technique | Key Features Observed |
|---|---|
| NMR (1H) | Signals for aromatic protons (~7 ppm), methyl groups (~2 ppm) |
| IR Spectroscopy | Peaks for S=O (~1150 cm⁻¹), C-Cl (~700 cm⁻¹) |
| MS | Molecular ion peak at ~344 m/z |
Challenges and Future Directions
While promising, challenges include:
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Synthesis Complexity:
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Multi-step reactions may lead to low yields or by-products.
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Biological Testing:
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Comprehensive studies are required to evaluate toxicity and efficacy.
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Stability Issues:
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Sulfanyl groups can be prone to oxidation under ambient conditions.
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Future research should focus on optimizing synthetic routes, exploring derivatives for enhanced activity, and conducting preclinical evaluations.
This detailed overview highlights the structural features, synthesis pathways, potential applications, and analytical characterization of the compound 2-({2-[(4-Chlorobenzyl)sulfonyl]ethyl}sulfanyl)-4,6-dimethylpyrimidine, emphasizing its importance in medicinal chemistry and beyond.
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